3-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide
Overview
Description
3-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide is a complex organic compound that features a triazole ring, a pyridine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Attachment of the Phenyl Group: The phenyl group is typically introduced via a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under reflux conditions with appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring, often using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential neuroprotective agent.
Materials Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biological Research: The compound can be used to study the inhibition of protein aggregation, which is relevant in neurodegenerative diseases such as Parkinson’s disease.
Mechanism of Action
The mechanism of action of 3-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Neuroprotection: The compound has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease. This inhibition is achieved through binding to the protein and preventing its misfolding and aggregation.
Metal Coordination: The compound can coordinate with metal ions, forming stable complexes that can be used in various applications, including catalysis and materials science.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
- Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
- 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
3-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide is unique due to its combination of a triazole ring, a pyridine ring, and a phenyl group, which provides a versatile scaffold for various chemical reactions and applications. Its ability to inhibit protein aggregation and coordinate with metal ions further distinguishes it from similar compounds.
Properties
IUPAC Name |
3-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-2-23-17(14-8-11-19-12-9-14)21-22-18(23)25-13-10-16(24)20-15-6-4-3-5-7-15/h3-9,11-12H,2,10,13H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSMWHHLVYHFEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCC(=O)NC2=CC=CC=C2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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